molecular formula C20H19ClN4O4S2 B2738737 N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868976-55-0

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2738737
CAS No.: 868976-55-0
M. Wt: 478.97
InChI Key: GNTBJWBSDGEWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This method yields the bis amide compound efficiently and with good purity .


Molecular Structure Analysis

The compound’s molecular structure comprises a thiadiazole ring (with a sulfur atom), an oxoethyl group , and a dimethoxybenzamide . It is characterized by single-crystal X-ray diffraction (XRD), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) studies. In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, forming a layer structure parallel to the bc plane. Additionally, weak π⋯π interactions contribute to the overall arrangement .

Scientific Research Applications

1. Antimicrobial Properties

One of the primary applications of derivatives of the 1,3,4-thiadiazole compounds, which share a structural resemblance with the specified chemical, is in antimicrobial activities. These compounds have been designed and synthesized to investigate their biological activities. Specifically, derivatives such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against various microorganisms (Gür et al., 2020). This indicates the potential of the specified compound in contributing to the development of new antimicrobial agents.

2. Synthesis of Novel Aromatic Polyimides

The synthesis and characterization of novel aromatic polyimides, which utilize similar complex molecules as starting materials or intermediates, demonstrate the compound's relevance in material science. These polyimides show significant thermal stability and solubility in various organic solvents, indicating their potential application in creating materials with specific desirable properties such as high-temperature resistance or specific optical characteristics (Butt et al., 2005).

3. Cancer Treatment and Photodynamic Therapy

Compounds structurally related to the specified chemical, particularly those involving thiadiazole rings, have been explored for their potential in cancer treatment. For instance, the development of zinc phthalocyanine derivatives substituted with thiadiazole-containing groups has shown promising results in photodynamic therapy due to their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

4. Insect Growth Regulation for Agricultural Applications

The structural analogs of the specified compound have been investigated for their insect growth-regulating properties, demonstrating potential applications in agriculture. Research has shown that certain compounds can effectively control pest populations, such as the spruce budworm, by inhibiting their growth, which could be beneficial for developing new pesticides (Retnakaran, 1980).

Properties

IUPAC Name

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBJWBSDGEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.